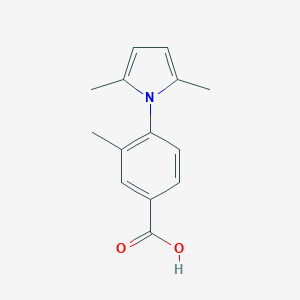

Ácido 4-(2,5-dimetil-1H-pirrol-1-il)-3-metilbenzoico

Descripción general

Descripción

“4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid” is a chemical compound that has been studied for its potential applications in the field of medicine . It is part of a new class of antibacterial, antifungal, and antitubercular medicines .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide on monoclonal antibody production .Molecular Structure Analysis

The molecular formula of this compound is C13H13NO2 . Its InChI code is 1S/C13H13NO2/c1-9-3-4-10(2)14(9)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2H3,(H,15,16) .Chemical Reactions Analysis

The compound has been found to increase monoclonal antibody production . It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Physical And Chemical Properties Analysis

The compound has a molecular weight of 215.25 g/mol . It is a solid at room temperature .Mecanismo De Acción

Target of Action

Related compounds have been shown to interact with enzymes such asdihydrofolate reductase (DHFR) and enoyl-ACP reductase . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid synthesis, respectively.

Mode of Action

Molecular docking studies of similar compounds have revealed binding interactions with both thedihydrofolate reductase and enoyl ACP reductase active sites . This suggests that the compound may inhibit these enzymes, thereby affecting their respective biochemical pathways.

Biochemical Pathways

The inhibition of DHFR and enoyl-ACP reductase can have significant effects on several biochemical pathways. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides, which are the building blocks of DNA. Enoyl-ACP reductase is a key enzyme in the fatty acid synthesis pathway. Therefore, the inhibition of these enzymes can affect both DNA synthesis and fatty acid synthesis .

Result of Action

The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It does this by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, the compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid in lab experiments is its cost-effectiveness. It is a relatively inexpensive starting material, and can be used to synthesize a variety of different compounds. It is also relatively easy to use, and its use does not require the use of hazardous chemicals. However, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid is not as versatile as some other compounds, and its use may be limited in some experiments.

Direcciones Futuras

The future of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid is promising, as its uses are likely to expand in the coming years. It is likely that it will be used in the synthesis of more complex compounds, such as peptides and other biomolecules. It may also be used in the synthesis of new pharmaceuticals and other organic compounds. Additionally, further research into the biochemical and physiological effects of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid may reveal new applications for this compound.

Métodos De Síntesis

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid can be achieved through several different methods. The most common method is the Williamson ether synthesis, which involves the reaction of a phenol and an alkyl halide in the presence of a base. This method is simple and cost-effective, and can be used to synthesize a variety of different compounds. Other methods of synthesis include the Grignard reaction, the Wittig reaction, and the Mannich reaction.

Aplicaciones Científicas De Investigación

Mejora de la producción de anticuerpos monoclonales

El compuesto Ácido 4-(2,5-dimetil-1H-pirrol-1-il)-3-metilbenzoico se ha identificado como un potenciador potencial para la producción de anticuerpos monoclonales. Se ha encontrado que suprime el crecimiento celular, mientras que aumenta tanto la tasa de absorción específica de glucosa celular como la cantidad de trifosfato de adenosina intracelular, que son factores cruciales en la producción de anticuerpos monoclonales .

Actividad antibacteriana e inhibición enzimática

Se ha sintetizado y evaluado una serie de derivados de este compuesto por su actividad antibacteriana. Algunos de estos derivados también se han probado por su capacidad para inhibir enzimas específicas, como la reductasa de enoil ACP y la DHFR, que están involucradas en la síntesis de ácidos grasos bacterianos .

Optimización para mejorar la producción de anticuerpos monoclonales

La investigación adicional sobre la optimización estructural de los derivados de 2,5-dimetilpirrol, que incluyen This compound, podría conducir a una mejor producción y control de calidad de los anticuerpos monoclonales. Esto indica un potencial para que este compuesto contribuya significativamente al campo de los productos biofarmacéuticos .

Safety and Hazards

Propiedades

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9-8-12(14(16)17)6-7-13(9)15-10(2)4-5-11(15)3/h4-8H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLCJVLXABNRGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354600 | |

| Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

340312-91-6 | |

| Record name | 340312-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185684.png)

![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B185687.png)

![ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B185690.png)

![(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane](/img/structure/B185691.png)

![methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B185696.png)